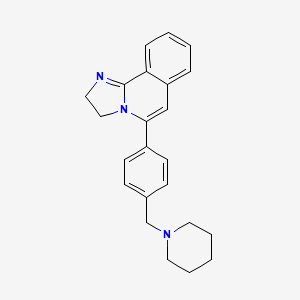
(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride is a chiral compound with a complex structure that includes a benzyl group, a methylamino group, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of thiophene-2-carboxaldehyde with a suitable amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Alkylation: The amine is alkylated with benzyl chloride in the presence of a base like potassium carbonate to introduce the benzyl group.
Resolution: The racemic mixture is resolved using chiral chromatography or another suitable method to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-enantiomer is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated chromatography systems, and other advanced technologies to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the benzyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene rings using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler amines or alcohols.
科学研究应用
(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of (S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in specific physiological responses.
相似化合物的比较
Similar Compounds
®-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride: The enantiomer of the (S)-compound, with different biological activity.
3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol: The non-chiral version of the compound, lacking the hydrochloride salt.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride is unique due to its chiral nature and specific substituents, which confer distinct chemical and biological properties. Its ability to interact selectively with molecular targets makes it valuable for various research applications.
属性
分子式 |
C15H20ClNOS |
|---|---|
分子量 |
297.8 g/mol |
IUPAC 名称 |
(1S)-3-[benzyl(methyl)amino]-1-thiophen-2-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H19NOS.ClH/c1-16(12-13-6-3-2-4-7-13)10-9-14(17)15-8-5-11-18-15;/h2-8,11,14,17H,9-10,12H2,1H3;1H/t14-;/m0./s1 |
InChI 键 |
SPQXUDYGYIKJLG-UQKRIMTDSA-N |
手性 SMILES |
CN(CC[C@@H](C1=CC=CS1)O)CC2=CC=CC=C2.Cl |
规范 SMILES |
CN(CCC(C1=CC=CS1)O)CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
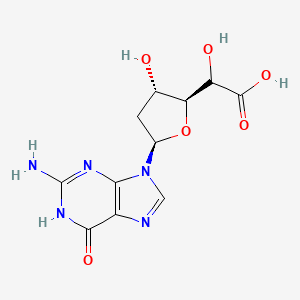
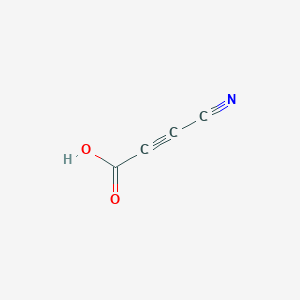
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
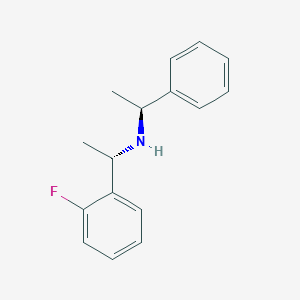
![(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)
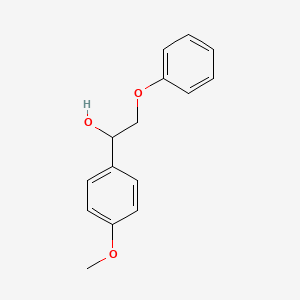


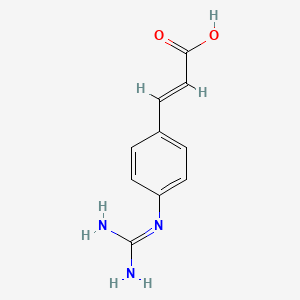
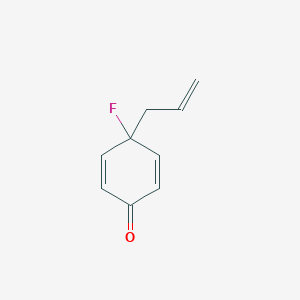
![2-(3,5-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12839539.png)
![8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B12839544.png)
